molecular formula C16H10BrIN2O B4583574 N-(5-BROMO-8-QUINOLYL)-2-IODOBENZAMIDE

N-(5-BROMO-8-QUINOLYL)-2-IODOBENZAMIDE

Cat. No.: B4583574
M. Wt: 453.07 g/mol
InChI Key: SRBKFHZKSYBWNI-UHFFFAOYSA-N
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Description

N-(5-BROMO-8-QUINOLYL)-2-IODOBENZAMIDE is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of bromine and iodine atoms attached to the quinoline and benzamide moieties, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-BROMO-8-QUINOLYL)-2-IODOBENZAMIDE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination of quinoline followed by iodination and subsequent coupling with benzamide. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts to facilitate the halogenation and coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(5-BROMO-8-QUINOLYL)-2-IODOBENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the bromine and iodine substituents to hydrogen, yielding dehalogenated products.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

    Substitution: Nucleophiles like amines or thiols, and electrophiles such as alkyl halides, are used under conditions like reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

N-(5-BROMO-8-QUINOLYL)-2-IODOBENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a fluorescent probe for detecting metal ions and as an inhibitor of certain enzymes.

    Medicine: Research is ongoing into its potential as an anticancer agent, given its ability to interact with DNA and proteins.

    Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(5-BROMO-8-QUINOLYL)-2-IODOBENZAMIDE involves its interaction with molecular targets such as enzymes and DNA. The bromine and iodine atoms enhance its binding affinity and specificity, allowing it to inhibit enzyme activity or intercalate into DNA strands. This can disrupt cellular processes, leading to potential therapeutic effects in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

    N-(5-BROMO-8-QUINOLYL)ACETAMIDE: Similar in structure but with an acetamide group instead of benzamide.

    5-BROMO-QUINOLIN-8-YLAMINE: Lacks the iodine atom and has an amine group instead of benzamide.

Uniqueness

N-(5-BROMO-8-QUINOLYL)-2-IODOBENZAMIDE is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical reactivity and biological activity. This dual halogenation enhances its potential as a versatile compound in various research applications.

Properties

IUPAC Name

N-(5-bromoquinolin-8-yl)-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrIN2O/c17-12-7-8-14(15-10(12)5-3-9-19-15)20-16(21)11-4-1-2-6-13(11)18/h1-9H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBKFHZKSYBWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C3C(=C(C=C2)Br)C=CC=N3)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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